![molecular formula C30H47Cl2N5O7S B2585791 VH 032 amide-PEG3-amine CAS No. 2376990-24-6](/img/structure/B2585791.png)
VH 032 amide-PEG3-amine
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Overview
Description
VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . It incorporates an E3 ligase ligand plus a PEG linker ready for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules for PROTAC R&D .
Synthesis Analysis
The synthesis of VH 032 amide-PEG3-amine involves the incorporation of an E3 ligase ligand plus a PEG linker ready for conjugation to a target protein ligand . The exact synthesis process is not detailed in the search results.
Scientific Research Applications
Cancer Research: Targeting Oncogenic Transcription Factors
VH 032 - linker 1: is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) that target TEA domain transcription factors (TEADs) in cancer cells . These transcription factors are often implicated in various forms of cancer, and their degradation can lead to the suppression of tumor growth and proliferation.
Drug Discovery: Development of New Therapeutics
The compound serves as a PROTAC precursor . By binding to the VHL E3 ligase through its PEG linker, it facilitates the design of new drugs that can selectively degrade pathological proteins involved in diseases .
Molecular Biology: Studying Protein-Protein Interactions
VH 032 - linker 1: can be used to explore protein-protein interactions within the ubiquitin-proteasome system. This system plays a crucial role in regulating protein turnover in cells, and understanding these interactions is vital for elucidating cellular regulatory mechanisms .
Biochemistry: Investigating Proteolysis Mechanisms
Researchers can employ this compound to investigate the mechanisms of proteolysis, the process by which proteins are broken down into amino acids or smaller peptides. This is essential for understanding how cells maintain homeostasis and respond to stress .
Cell Biology: Understanding the Ubiquitin/Proteasome System
The ubiquitin/proteasome system is responsible for degrading unwanted or damaged proteinsVH 032 - linker 1 is instrumental in studying how this system is regulated and how it can be manipulated for therapeutic purposes .
Synthetic Biology: Creating Customized PROTACs
With its terminal amine, VH 032 - linker 1 allows for the conjugation to various ligands, enabling the creation of customized PROTACs. This has significant implications for the development of personalized medicine strategies .
Mechanism of Action
Target of Action
The primary target of VH 032 - Linker 1, also known as VH 032 Amide-PEG3-Amine, is the von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
VH 032 - Linker 1 acts as a potent, small molecule inhibitor of the VHL/HIF-1α interaction . It binds to VHL with a dissociation constant (Kd) of 185 nM . By inhibiting the interaction between VHL and HIF-1α, VH 032 - Linker 1 disrupts the normal function of the VHL protein .
Biochemical Pathways
The inhibition of the VHL/HIF-1α interaction by VH 032 - Linker 1 affects the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL binds to HIF-1α, leading to its degradation.
Pharmacokinetics
It is known that the compound is soluble in dmso and water , suggesting that it could have good bioavailability
Result of Action
The molecular effect of VH 032 - Linker 1’s action is the inhibition of the VHL/HIF-1α interaction, leading to the accumulation of HIF-1α in the cell . This can result in the upregulation of HIF-target genes, which are involved in various cellular processes such as angiogenesis, cell survival, and glucose metabolism .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLITFMQVMQDY-SGROTYDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VH 032 amide-PEG3-amine |
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